Physicochemical Property Divergence vs. Quinolinic Acid
3-(Methoxycarbonyl)pyridine-2-carboxylic acid demonstrates a distinct physicochemical profile compared to its parent diacid, quinolinic acid (pyridine-2,3-dicarboxylic acid, CAS 89-00-9). The target compound melts sharply at 106 °C without decomposition, whereas quinolinic acid decomposes over 188–190 °C . The calculated LogP of 0.57 indicates greater lipophilicity relative to quinolinic acid, for which reported LogP values range from −0.54 to 0.48 [1][2]. Aqueous solubility at 25 °C is reported as 54 g/L (calculated), representing an approximately 10-fold enhancement over quinolinic acid's experimental solubility of 5.5 g/L [3].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 106 °C |
| Comparator Or Baseline | Quinolinic acid: 188–190 °C (decomposition) |
| Quantified Difference | Δ ≈ 82–84 °C lower melting point; no decomposition |
| Conditions | Experimental determination; reported in vendor datasheets and literature |
Why This Matters
The lower, sharper melting point and absence of thermal decomposition simplify purification, handling, and thermal analysis, while the enhanced LogP and solubility favor organic-phase reactions and improve compatibility with hydrophobic media.
- [1] Molbase. (n.d.). 2,3-Pyridinedicarboxylic acid, 3-methyl ester [CAS 24195-02-6] LogP. Retrieved from https://qiye.molbase.cn/d231190/17516137 View Source
- [2] ChemBase. (n.d.). Pyridine-2,3-dicarboxylic acid LogP. Retrieved from https://en.chembase.cn View Source
- [3] Fisher Scientific. (n.d.). 2,3-Pyridinedicarboxylic acid, 99% solubility (0.55 g/100 mL). Retrieved from https://www.fishersci.ca View Source
